Ru(III) Superiority in Alcohol Oxidation
In a direct comparative study, Ru(III) complexes derived from O,N-donor ligands were found to be more effective catalysts than Ru(II) complexes for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones in the presence of N-methylmorpholine-N-oxide. This demonstrates a clear advantage for the Ru(III) oxidation state in this specific catalytic application [1].
| Evidence Dimension | Catalytic Efficiency for Alcohol Oxidation |
|---|---|
| Target Compound Data | Turnover number (TON) up to 400 |
| Comparator Or Baseline | Ru(II) complexes with comparable O,N-donor ligands |
| Quantified Difference | Ru(III) complexes are 'more effective' catalysts; the best Ru(III) catalyst achieved a TON of 400. |
| Conditions | Oxidation of alcohols using N-methylmorpholine-N-oxide as co-oxidant. Cyclic voltammetry and spectroscopic characterization performed. |
Why This Matters
This quantifiable superior performance in a key industrial transformation (alcohol oxidation) makes Ru(III) compounds a preferred choice for synthetic chemists seeking higher catalytic turnover.
- [1] El-Hendawy, A. M., et al. 'Complexes of ruthenium(II) and (III) derived from O,N-donor ligands, and their efficiency as catalytic oxidants for alcohols.' Polyhedron 10.18 (1991): 2137-2143. View Source
